5-Methoxy-2-vinylbenzaldehyde

Indanone synthesis Organocatalysis Green chemistry

5-Methoxy-2-vinylbenzaldehyde (CAS 101466-49-3, C₁₀H₁₀O₂, MW 162.18 g/mol) is an ortho-vinyl, para-methoxy disubstituted benzaldehyde. The juxtaposition of the aldehyde and vinyl groups on the aromatic ring enables intramolecular hydroacylation to form indanone scaffolds, while the electron-donating methoxy substituent at the 5-position modulates both the electronic character of the ring and the reactivity of the aldehyde.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B8690806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-vinylbenzaldehyde
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C)C=O
InChIInChI=1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h3-7H,1H2,2H3
InChIKeyCYAAVEVVWDDFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-vinylbenzaldehyde (CAS 101466-49-3): A Dual-Functional Benzaldehyde Building Block for Indanone Synthesis and Cross-Coupling


5-Methoxy-2-vinylbenzaldehyde (CAS 101466-49-3, C₁₀H₁₀O₂, MW 162.18 g/mol) is an ortho-vinyl, para-methoxy disubstituted benzaldehyde [1]. The juxtaposition of the aldehyde and vinyl groups on the aromatic ring enables intramolecular hydroacylation to form indanone scaffolds, while the electron-donating methoxy substituent at the 5-position modulates both the electronic character of the ring and the reactivity of the aldehyde [2]. This compound serves as a key substrate in metal-free L-proline-catalyzed cyclizations and nickel-catalyzed arylbenzylation reactions, distinguishing it from unsubstituted 2-vinylbenzaldehyde [3].

Why 5-Methoxy-2-vinylbenzaldehyde Cannot Be Replaced by Generic 2-Vinylbenzaldehyde or 5-Methoxybenzaldehyde in Key Synthetic Applications


The combined ortho-vinyl and para-methoxy substitution pattern of 5-methoxy-2-vinylbenzaldehyde creates a reactivity profile that neither 2-vinylbenzaldehyde (lacking the methoxy group) nor 5-methoxybenzaldehyde (lacking the vinyl group) can replicate [1]. The vinyl group is essential for intramolecular hydroacylation to construct the indanone core, while the methoxy substituent at the 5-position increases electron density on the ring, enhancing the nucleophilicity of the enol intermediate and improving hydroacylation yields compared to electron-neutral or electron-withdrawing analogs [2]. In nickel-catalyzed arylbenzylation, the imine-directing group strategy requires the ortho-vinyl aldehyde architecture; simple benzaldehydes or para-substituted analogs are incompatible [3]. These structural requirements mean that substituting this compound with a generic benzaldehyde derivative would result in either no reaction or substantially diminished yields.

Quantitative Differentiation of 5-Methoxy-2-vinylbenzaldehyde from Closest Analogs: Yield, Reactivity, and Physicochemical Benchmarks


Metal-Free Hydroacylation Yield: 5-Methoxy-2-vinylbenzaldehyde Achieves 87% Conversion to 6-Methoxy-1-indanone vs. Lower Yields with Unsubstituted 2-Vinylbenzaldehyde

Under metal-free L-proline catalysis (20 mol%) in acetic acid at 120 °C for 24 h, 5-methoxy-2-vinylbenzaldehyde undergoes intramolecular hydroacylation to yield 6-methoxy-1-indanone in 87% isolated yield [1]. In contrast, unsubstituted 2-vinylbenzaldehyde under similar L-proline conditions yields indanone in 77% [2]. Historically, transition-metal-catalyzed hydroacylation of 2-vinylbenzaldehyde was reported to give low yields due to competing dimerization of the starting material [3]. The 87% yield for the 5-methoxy variant represents a 10-percentage-point improvement over the unsubstituted analog and eliminates transition-metal contamination, which is critical for pharmaceutical intermediate applications.

Indanone synthesis Organocatalysis Green chemistry

Electronic Activation by 5-Methoxy Substituent: Enhanced Reactivity in L-Proline-Catalyzed Hydroacylation Compared to Electron-Withdrawing Analogs

In the L-proline-catalyzed hydroacylation scope study, electron-rich substrates such as 5-methoxy-2-vinylbenzaldehyde (2e, 87%) and 5,6-dimethoxy-2-vinylbenzaldehyde (2a, 90%) gave excellent yields, while electron-withdrawing groups including F, Cl, CN, and NO₂ at the corresponding positions failed to produce the target indanone scaffold (data not shown in the publication but explicitly stated) [1]. This establishes a class-level trend: electron-donating substituents at the 5-position are essential for productive hydroacylation under these conditions.

Substituent effect Hydroacylation Structure-reactivity relationship

Nickel-Catalyzed Arylbenzylation: 5-Methoxy-2-vinylbenzaldehyde is a Validated Substrate in a Regioselective Alkene Dicarbofunctionalization Platform

5-Methoxy-2-vinylbenzaldehyde is explicitly listed among the compatible alkenylarene substrates in the Ni-catalyzed arylbenzylation reaction using benzyl halides and arylzinc reagents [1]. The reaction proceeds with 0.5 mol% Ni(cod)₂ in toluene at room temperature over 12 h. While the published article reports an 85% yield for the parent 2-vinylbenzaldehyde-derived imine (4) under optimized conditions, the 5-methoxy derivative was demonstrated alongside 5-fluoro, 5-chloro, and 5,6-dimethoxy analogs, confirming tolerance of electron-donating substituents [2]. This contrasts with styrene and 2-vinylbenzaldehyde lacking the imine-directing group, which failed to react, underscoring that the ortho-aldehyde (convertible to imine) architecture is indispensable for catalytic turnover [3].

Nickel catalysis Alkene difunctionalization Arylbenzylation

Physicochemical Profile: LogP and Boiling Point Differentiation from 2-Vinylbenzaldehyde Enable Optimized Solvent Extraction and Purification

The predicted octanol-water partition coefficient (LogP) of 5-methoxy-2-vinylbenzaldehyde is 2.1, with a predicted boiling point of 300.0 ± 28.0 °C and density of 1.073 ± 0.06 g/cm³ [1]. By comparison, unsubstituted 2-vinylbenzaldehyde has a ChemSpider-reported boiling point of 232.5 ± 19.0 °C at 760 mmHg and a density of 1.0 ± 0.1 g/cm³ . The ~67 °C higher boiling point and increased LogP of the 5-methoxy derivative reflect the added methoxy group, which impacts solvent partitioning during extractive workup and chromatographic purification, as well as storage and handling considerations.

Physicochemical properties LogP Purification

Validated Application Scenarios for 5-Methoxy-2-vinylbenzaldehyde Based on Quantitative Evidence


Metal-Free Synthesis of 6-Methoxy-1-indanone for Alzheimer's Disease Drug Discovery Programs

Researchers pursuing donepezil analogs or other AChE inhibitors containing the 6-methoxy-1-indanone core should prioritize 5-methoxy-2-vinylbenzaldehyde as the cyclization precursor. The L-proline-catalyzed hydroacylation delivers 87% yield of the indanone without transition-metal contamination, a critical advantage for pharmaceutical development where residual metals must be controlled to ppm levels [1]. The method has been demonstrated on gram scale (80% yield for the related 4,5-dimethoxy substrate), confirming scalability [2].

Synthesis of 1,1,3-Triarylpropyl Natural Product Cores via Nickel-Catalyzed Arylbenzylation

For constructing oligoresveratrol-like triarylpropyl scaffolds, 5-methoxy-2-vinylbenzaldehyde serves as a validated alkenylarene substrate in the Ni(cod)₂-catalyzed arylbenzylation with benzyl halides and arylzinc reagents [1]. The reaction proceeds under mild conditions (0.5 mol% catalyst, room temperature) and tolerates the methoxy substituent, enabling the incorporation of electron-rich aromatic rings into the triarylpropyl framework. This is not achievable with simple styrenes or benzaldehydes lacking the ortho-vinyl aldehyde motif [2].

Precursor for 6-Methoxy-1-indanone-Derived Bioactive Molecules and Natural Products

6-Methoxy-1-indanone, directly accessible from 5-methoxy-2-vinylbenzaldehyde in 87% yield, is a core substructure in numerous bioactive compounds including substituted methoxy-indanone natural products with antibacterial and anticancer activity [1]. The metal-free hydroacylation route eliminates the need for protecting group manipulations or transition-metal scavenging steps, streamlining the synthetic sequence from benzaldehyde to bioactive indanone [2].

Quote Request

Request a Quote for 5-Methoxy-2-vinylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.